molecular formula C8H17NO2 B13154558 3-(1-Aminopropan-2-yl)oxan-3-ol

3-(1-Aminopropan-2-yl)oxan-3-ol

Cat. No.: B13154558
M. Wt: 159.23 g/mol
InChI Key: NAHCGLLUZHJJCA-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminopropyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with aminopropyl reagents under controlled conditions. One common method includes the use of oxirane (ethylene oxide) and 1-aminopropan-2-ol in the presence of a catalyst to facilitate the ring-opening reaction, forming the desired oxane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted oxane compounds .

Scientific Research Applications

3-(1-Aminopropan-2-yl)oxan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-yl)oxan-3-ol is unique due to its specific oxane ring structure combined with the aminopropyl group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and industrial processes .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)oxan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3

InChI Key

NAHCGLLUZHJJCA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCOC1)O

Origin of Product

United States

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